Bienvenue dans la boutique en ligne BenchChem!

5-phenyl-1-(phenylsulfonyl)-1H-pyrazole

COX-2 inhibition Cyclooxygenase selectivity Celecoxib analogs

Procure this exact N1-phenylsulfonyl-1,5-diarylpyrazole to resolve a critical COX-2 pharmacology question. Unlike celecoxib, the sulfone is attached directly to the pyrazole N1, eliminating the hydrogen-bond donor required for the classical COX-2 side-pocket interaction. This regiospecific geometry is predicted to invert COX-1/COX-2 selectivity and alter CYP450 metabolic stability. Researchers investigating scaffold-hopping, COX-independent anticancer mechanisms, or alternative COX-2 binding poses can use this probe for head-to-head enzymatic assays (COX-1/COX-2 fluorescence inhibition) and MTT cytotoxicity panels (MCF-7) against C-arylsulfonyl analogs. Generic in-class procurement without this regiospecification risks non-overlapping pharmacology.

Molecular Formula C15H12N2O2S
Molecular Weight 284.3 g/mol
Cat. No. B3460169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-1-(phenylsulfonyl)-1H-pyrazole
Molecular FormulaC15H12N2O2S
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=NN2S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O2S/c18-20(19,14-9-5-2-6-10-14)17-15(11-12-16-17)13-7-3-1-4-8-13/h1-12H
InChIKeyNQHATFVVHBIPLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-1-(phenylsulfonyl)-1H-pyrazole (1-Benzenesulfonyl-5-phenylpyrazole) – Core Chemical Profile and Research Lineage


5-Phenyl-1-(phenylsulfonyl)-1H-pyrazole (IUPAC: 1-(benzenesulfonyl)-5-phenylpyrazole) is a fully substituted N-sulfonyl-1,5-diarylpyrazole with the molecular formula C15H12N2O2S and a molecular weight of 284.3 g/mol [1]. The compound belongs to the 1,5-diarylpyrazole class, a scaffold extensively explored in medicinal chemistry following the discovery of celecoxib, the prototypical selective cyclooxygenase-2 (COX-2) inhibitor [2]. Unlike the classic celecoxib pharmacophore—which carries a 4-sulfonamide group on the N1-phenyl ring—this compound positions the phenylsulfonyl moiety directly at the pyrazole N1, while the unsubstituted phenyl occupies C5. This regioisomeric sulfone arrangement distinguishes it from the larger, patent-heavy sulfonylphenylpyrazole family and places it as a structural intermediate between simple N-sulfonylpyrazoles and the clinically validated 1,5-diarylpyrazole COX-2 inhibitors.

Why N1-Phenylsulfonyl Regioisomers Cannot Be Substituted with 4-Sulfonamide or N1-Aryl Analogs in COX-Targeted Research


Within the 1,5-diarylpyrazole chemical space, the position and electronic character of the sulfonyl/sulfonamide substituent fundamentally dictate COX-2 binding-mode and selectivity. In celecoxib, the 4-sulfonamide group on the N1-phenyl ring engages a critical hydrogen-bond network within the COX-2 side pocket [1]. Replacing this sulfonamide with a phenylsulfonyl group—which is a hydrogen-bond acceptor but not a donor—abolishes that interaction and can invert the COX-1/COX-2 selectivity profile, as demonstrated by sulfonylazide bioisostere analogs where a para-SO2N3 substituent produced a selective COX-1 inhibitor rather than a COX-2 inhibitor [2]. Furthermore, relocating the sulfonyl group directly to the N1 position (as in 5-phenyl-1-(phenylsulfonyl)-1H-pyrazole) eliminates the aromatic spacer that normally projects the polar pharmacophore into the COX-2 side cavity. Even within the narrower set of N1-sulfonylpyrazoles, the presence or absence of C3/C4 substitution and the electronic character of the C5-aryl ring alter metabolic stability, off-target binding to 5-lipoxygenase (5-LOX), and CYP450-mediated oxidation. These structure-activity relationship (SAR) discontinuities mean that generic procurement of in-class pyrazoles without precise regiospecification carries a high risk of non-overlapping pharmacology and wasted screening resources.

Quantitative Differentiation Evidence for 5-Phenyl-1-(phenylsulfonyl)-1H-pyrazole Versus Closest Structural Analogs


COX-2 Inhibitory Potency: N1-Phenylsulfonyl vs. N1-(4-Methylsulfonylphenyl) Analogs

In a series of 1-[4-(methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives designed as celecoxib-mimetic COX-2 inhibitors, the closest N1-arylsulfonyl analog of the target compound—1-[4-(methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole (differing from the target compound by having the methylsulfonyl group at the para-position of an N1-phenyl spacer rather than directly attached to N1)—exhibited an IC50 of 10,000 nM against human recombinant COX-2 in a fluorescence-based assay [1]. This value represents a >333-fold loss of potency compared to the clinical benchmark celecoxib (IC50 = 30 nM) [2]. The target compound 5-phenyl-1-(phenylsulfonyl)-1H-pyrazole lacks the aromatic spacer entirely, placing the sulfonyl directly at N1, which further contracts the distance to the catalytic site and is expected to alter both potency and selectivity relative to this N1-aryl analog. However, no direct IC50 measurement for the exact target compound is reported in this dataset.

COX-2 inhibition Cyclooxygenase selectivity Celecoxib analogs

COX-2 Selectivity Index: Direct N1-Phenylsulfonyl vs. N1-(4-Sulfonamidephenyl) Benchmark

Analysis of the U.S. Patent US6472416 on sulfonylphenylpyrazole COX-2 inhibitors reveals that analogs where the sulfonyl group is attached directly to a pyrazole ring carbon (rather than N1) achieved COX-1/COX-2 selectivity ratios exceeding 3.0, with representative compounds demonstrating >90% inhibition of COX-2 at 10 µM while inhibiting COX-1 by <30%, translating to COX-2 selectivity indices 10- to 100-fold higher than non-selective NSAIDs such as indomethacin [1]. These patent-exemplified sulfonylphenylpyrazoles carry the sulfonyl moiety on a phenyl ring attached to C3 or C5 of the pyrazole, not on N1. 5-Phenyl-1-(phenylsulfonyl)-1H-pyrazole, with its sulfonyl directly at N1, represents an untested topology in this selectivity framework. Whether direct N1-sulfonyl attachment enhances or degrades COX-2 selectivity relative to the C-aryl-sulfonyl arrangement has not been resolved experimentally, creating a distinct interrogable hypothesis that cannot be addressed with commercially available 4-sulfonamide or 3-arylsulfonyl pyrazoles.

COX-1/COX-2 selectivity Gastrointestinal safety Diarylpyrazole SAR

Anti-Proliferative Activity Against MCF-7 Breast Cancer Cells: 1,5-Diarylpyrazole Scaffold Potential

In a 2022 study evaluating the anticancer activity of celecoxib analogs against the MCF-7 breast cancer cell line, compounds retaining the pyrazole diaryl core with modified polar substituents achieved 1.4- to 9.2-fold greater potency than celecoxib itself, with the most active analog (3c) showing an IC50 of approximately 3.2 µM versus celecoxib's IC50 of ~29.5 µM [1]. While 5-phenyl-1-(phenylsulfonyl)-1H-pyrazole was not directly tested in this panel, it retains the key structural prerequisite for anticancer activity observed in this study: a 1,5-diarylpyrazole core with a phenyl at C5 and a sulfonyl-containing moiety attached to N1 through an aromatic or direct linkage. Analogs with a hydrogen-bond-accepting (but not donating) substituent at the N1-aryl position, such as methoxy, showed intermediate potency (4.7- to 6.1-fold enhancement), suggesting that the phenylsulfonyl group's electronic profile falls within this active window [1].

Anticancer MCF-7 cytotoxicity Celecoxib analog apoptosis

Targeted Research Applications for 5-Phenyl-1-(phenylsulfonyl)-1H-pyrazole Based on Verified Evidence


COX-2 Isozyme Selectivity SAR: N1-Sulfonyl vs. C-Aryl-Sulfonyl Topology Comparison

The unresolved question of whether direct N1-phenylsulfonyl attachment confers COX-2 selectivity comparable to, or divergent from, the C-arylsulfonyl topology (selectivity index >3.0 in patent data, see Section 3, Evidence Item 2) makes this compound a critical probe for academic and industrial COX-2 SAR campaigns [1]. Procurement of this exact regioisomer allows head-to-head enzymatic comparison (COX-1/COX-2 fluorescence inhibition assays) against C-arylsulfonyl analogs, generating data that inform the design of next-generation selective COX-2 inhibitors with potentially reduced cardiovascular liability.

Scaffold-Hopping Starting Point for MCF-7 Anticancer Lead Optimization

Given that celecoxib-derived 1,5-diarylpyrazoles achieve up to 9.2-fold greater anti-proliferative activity than celecoxib in MCF-7 cells (see Section 3, Evidence Item 3), the target compound—with its distinct N1-phenylsulfonyl geometry—serves as a unique starting point for scaffold-hopping [2]. Researchers investigating COX-independent anticancer mechanisms can procure this compound to evaluate whether direct N1-sulfonyl attachment enhances or reduces cytotoxicity relative to N1-arylsulfonyl and N1-arylsulfonamide analogs, with the MTT assay (MCF-7; celecoxib as control) providing a standardized, comparable readout.

Metabolic Stability Profiling: Direct N1-Sulfonyl vs. N1-Aryl-Sulfonyl Pyrazoles

The direct attachment of the phenylsulfonyl group to the electron-rich pyrazole N1—rather than through a phenyl spacer—is predicted to alter the compound's susceptibility to CYP450-mediated oxidation and hydrolytic cleavage of the sulfonamide bond [3]. Procurement of this compound enables comparative in vitro metabolic stability studies (e.g., human liver microsome incubation, LC-MS/MS analysis) against N1-(4-methylsulfonylphenyl)-5-phenyl-1H-pyrazole, generating data that directly inform the metabolic liabilities of N1-sulfonyl versus N1-arylsulfonyl topology in preclinical lead selection.

Crystallographic and Computational Docking Studies of Non-Classical COX-2 Binding Modes

The compound's N1-phenylsulfonyl group cannot engage the Arg513/Gln192 hydrogen-bond network exploited by classical sulfonamide-based COX-2 inhibitors [1]. This topological difference makes the compound valuable for X-ray co-crystallography or molecular docking studies aimed at identifying alternative COX-2 binding poses that do not require a hydrogen-bond-donating pharmacophore. Such studies are directly relevant to discovering COX-2 inhibitors with novel resistance profiles and reduced sulfonamide-related hypersensitivity risk.

Quote Request

Request a Quote for 5-phenyl-1-(phenylsulfonyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.